Molecular and electronic structure of an azidocobalt(iii) complex derived from X-ray crystallography, linear spectroscopy and quantum chemical calculations†
Physical Chemistry Chemical Physics Pub Date: 2019-09-02 DOI: 10.1039/C9CP04350K
Abstract
The photochemistry of transition-metal azides is remarkably complex and can involve multiple competing pathways leading to different fragmentation patterns. Therefore, an in-depth study of such rich photochemistry requires a thorough prior understanding of the molecular and electronic structures of these complexes. To this end, stationary (i.e. linear) spectroscopies in the ultraviolet-to-visible (UV/vis) and the mid-infrared (MIR) spectral regions are most often employed. Here, we investigate the electronic and vibrational spectroscopies of the cationic diazidocobalt(III) complex, trans-[Co(cyclam)(N3)2]+, in liquid dimethyl sulfoxide (DMSO) solution and interpret the experimental data in terms of detailed quantum chemical calculations. The X-ray crystallography reveals a Ci-symmetric molecular structure of the complex whereas in liquid solution, evidence for symmetry breakage with loss of the inversion center of the ligand sphere is found from both, the UV/vis and MIR-data. This interpretation is fully corroborated by a stereochemical and conformational analysis of the complex using ab initio calculations involving nuclear degrees of freedom of both, the equatorial cyclam ancillary ligand and the two axial azido ligands.
Recommended Literature
- [1] Oligosaccharide synthesis on soluble high-molecular weight pHEMA using a photo-cleavable linker†
- [2] Facile synthesis and photoelectric properties of carbon dots with upconversion fluorescence using arc-synthesized carbon by-products†
- [3] Quantitative diffusion and swelling kinetic measurements using large-angle interferometric refractometry†
- [4] Interface mediated semiconducting to metallic like transition in ultrathin Bi2Se3 films on (100) SrTiO3 grown by molecular beam epitaxy†
- [5] Modulating Cu+ distribution on the surface of Ce-doped CuO composite oxides for SO2-resistant NH3-selective catalytic reduction of NO
- [6] Response of CPO-27-Ni towards CO, N2 and C2H4
- [7] XX.—On acetoxybenzamic acid, an isomer of hippuric acid
- [8] Chemical kinetics of H-abstractions from dimethyl amine by H, CH3, OH, and HO2 radicals with multi-structural torsional anharmonicity†
- [9] Foods and drugs analysis
- [10] Novel room light-induced disproportionation reaction of organo-ditin and -dilead compounds with organic dichalcogenides: an efficient salt-free route to organo-tin and -lead chalcogenides
Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 117902-15-5
-
CAS no.: 14419-78-4
-
CAS no.: 137361-05-8